1,1-Cyclohexanediacetic acid

Catalog No.
S704026
CAS No.
4355-11-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclohexanediacetic acid

CAS Number

4355-11-7

Product Name

1,1-Cyclohexanediacetic acid

IUPAC Name

2-[1-(carboxymethyl)cyclohexyl]acetic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14)

InChI Key

YQPCHPBGAALCRT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)CC(=O)O

Synonyms

3,3-Pentamethyleneglutaric Acid; Cyclohexane-1,1'-diacetic acid; 1,1-Cyclohexanediacetic acid; Cyclohexanediacetic acid; 1,1-Bis(carboxymethyl)cyclohexane; NSC 169443; NSC 39839

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CC(=O)O

1,1-Cyclohexanediacetic acid is an organic molecule with the chemical formula C₁₀H₁₆O₄. It consists of a cyclohexane ring (six-carbon ring) with two acetic acid groups (CH₃COOH) attached to the same carbon atom (C₁). This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly gabapentin, a medication used to treat epilepsy and neuropathic pain [].


Molecular Structure Analysis

The key feature of 1,1-cyclohexanediacetic acid is the presence of two carboxylic acid groups (COOH) attached to the same carbon atom (C₁) on the cyclohexane ring. This creates a geminal diol structure, meaning two hydroxyl groups are on the same carbon. This structure allows for interesting chemical reactivity due to the close proximity of the functional groups [].

Another notable aspect is the chair conformation of the cyclohexane ring. This is the most stable conformation for cyclohexane, where the ring adopts a chair-like shape to minimize steric hindrance. The positioning of the acetic acid groups can be axial or equatorial depending on the synthesis process, but the thermodynamically favored conformation will have both groups in equatorial positions to minimize steric interactions.


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 1,1-cyclohexanediacetic acid involves the reaction of 1,1-cyclohexanedicarbonitrile with sulfuric acid. This process involves hydrolysis of the nitrile groups to carboxylic acids [].

C₆H₁₀(CN)₂ + 4H₂O -> C₆H₁₀(CH₂COOH)₂ + 2NH₃

Other Reactions:

1,1-Cyclohexanediacetic acid can participate in various reactions typical of carboxylic acids. These include:

  • Esterification: Reaction with alcohols to form esters [].
  • Amide formation: Reaction with amines to form amides [].
  • Decarboxylation: Removal of a CO₂ group under specific conditions.

Physical and Chemical Properties

  • Melting Point: 141-146 °C (lit.)
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water and polar organic solvents like ethanol and methanol [].
  • Stability: Stable under normal storage conditions but can decompose at high temperatures [].

Mechanism of Action (Not Applicable)

1,1-Cyclohexanediacetic acid does not have a direct biological effect. Its significance lies in its role as a precursor for the synthesis of other molecules with specific mechanisms of action.

While detailed safety data is limited, 1,1-cyclohexanediacetic acid should be handled with standard laboratory precautions for organic acids. This includes wearing gloves, eye protection, and working in a fume hood.

Additional Information

  • Commercial suppliers of 1,1-cyclohexanediacetic acid include Sigma-Aldrich and Thermo Scientific.
Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are important in the production of fragrances and flavors.
  • Decarboxylation: Under certain conditions, 1,1-cyclohexanediacetic acid can lose carbon dioxide, leading to the formation of cyclohexane derivatives.
  • Transesterification: This reaction involves exchanging the alkoxy group of an ester with an alcohol, which is facilitated by the presence of 1,1-cyclohexanediacetic acid as a catalyst .

Research indicates that 1,1-cyclohexanediacetic acid exhibits significant biological activity. It has been studied for its potential effects on metabolic pathways and cellular processes. Some studies suggest that it may influence enzyme activities involved in fatty acid metabolism. Additionally, its structural properties allow it to interact with various biological molecules, which could lead to therapeutic applications .

The synthesis of 1,1-cyclohexanediacetic acid can be achieved through several methods:

  • Hydrolysis of Cyano Compounds: One effective method involves the hydrolysis of 1,1-cyclohexyl dicyanoamide followed by a decarboxylation reaction using sulfuric acid. This method has been optimized for higher yields and reduced environmental impact .
  • Catalytic Synthesis: A study highlighted a method using dilute sulfuric acid as a catalyst in high-temperature liquid water, achieving yields of up to 88.31% at temperatures around 220°C .
  • Conventional Organic Synthesis: Other synthetic routes may involve multi-step organic reactions that utilize various reagents and conditions tailored to specific applications.

1,1-Cyclohexanediacetic acid finds diverse applications across multiple fields:

  • Chemical Industry: It serves as a building block in the synthesis of polymers and other complex organic compounds.
  • Pharmaceuticals: Its biological activity suggests potential uses in drug development and as a therapeutic agent.
  • Catalyst: It is used as a catalyst in esterification and transesterification processes, enhancing reaction rates and yields in industrial applications .

Interaction studies involving 1,1-cyclohexanediacetic acid have focused on its effects on various enzymes and metabolic pathways. Preliminary findings indicate that it may modulate enzyme activities related to lipid metabolism. Further research is needed to fully understand its mechanisms of action and potential impacts on human health .

Several compounds share structural similarities with 1,1-cyclohexanediacetic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
CyclohexaneC6H12Saturated hydrocarbon; lacks functional groups
Dicarboxylic acids (e.g., succinic acid)C4H6O4Simpler structure; fewer carbon atoms
2-Methyl-1,2-propanedicarboxylic acidC5H8O4Branching in carbon chain; different reactivity

Uniqueness of 1,1-Cyclohexanediacetic Acid:

  • The presence of two carboxylic functional groups on a cyclohexane ring provides distinct reactivity compared to simpler dicarboxylic acids.
  • Its ability to act as both a reactant and a catalyst sets it apart from many similar compounds.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.8

Appearance

White Solid

Melting Point

171-173°C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

9355-11-7
4355-11-7

Wikipedia

2,2'-(Cyclohexane-1,1-diyl)diacetic acid

Dates

Modify: 2023-08-15

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